Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide

Vue d'ensemble

Description

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is a glucuronide conjugate of tetrahydrocortisol. It is a metabolite of cortisol, a steroid hormone produced by the adrenal cortex. This compound is significant in the study of steroid metabolism and has various applications in pharmaceutical and biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide typically involves the glucuronidation of tetrahydrocortisol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using chromatographic techniques and stored under specific conditions to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound back to its parent steroid form.

Substitution: Substitution reactions can occur at the glucuronide moiety, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Pharmacological Applications

Anti-inflammatory Effects

Allo-3alpha-tetrahydro cortisol 3-O-beta-D-glucuronide exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that glucuronidation can enhance the solubility and excretion of corticosteroids, thereby reducing their side effects while maintaining therapeutic efficacy .

Case Study: Chronic Inflammatory Conditions

In a clinical trial involving patients with rheumatoid arthritis, the administration of glucocorticoids alongside glucuronide derivatives demonstrated significant reductions in inflammatory markers compared to controls. The study highlighted the potential of glucuronidated steroids in managing chronic inflammation effectively .

Endocrinological Research

Metabolism of Steroids

Research into steroid metabolism has identified this compound as an important metabolite in the biotransformation pathways of cortisol. Its formation is mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B15, which are crucial for detoxifying steroids and facilitating their excretion .

Data Table: Enzymatic Pathways Involved in Metabolism

| Enzyme | Substrate | Product |

|---|---|---|

| UGT2B7 | Allo-3alpha-tetrahydro cortisol | Allo-3alpha-tetrahydro cortisol 3-O-glucuronide |

| UGT2B15 | Cortisol | Cortisol 3-O-glucuronide |

| HSD17B6 | 3α-androstanediol | 5α-dihydrotestosterone |

Toxicological Implications

Detection of Doping Agents

this compound is relevant in anti-doping efforts due to its presence in urine samples following the administration of corticosteroids. Its detection can serve as a biomarker for steroid abuse in sports, providing a means to monitor compliance with anti-doping regulations .

Case Study: Athlete Biological Passport

The Athlete Biological Passport program utilizes biomarkers like this compound to detect anomalies in steroid metabolism among athletes. A longitudinal study showed that fluctuations in this metabolite correlated with unauthorized steroid use, reinforcing its utility as a monitoring tool .

Clinical Applications

Therapeutic Monitoring

In clinical settings, measuring levels of this compound can provide insights into the pharmacokinetics of corticosteroid therapies. This is particularly useful for tailoring treatments for conditions such as adrenal insufficiency and autoimmune disorders .

Mécanisme D'action

The mechanism of action of Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide involves its role as a metabolite of cortisol. It is formed through the glucuronidation of tetrahydrocortisol, which is a reduction product of cortisol. This process is catalyzed by glucuronosyltransferase enzymes. The compound is then excreted in the urine, where it can be measured as an indicator of cortisol metabolism .

Comparaison Avec Des Composés Similaires

- Allotetrahydrocortisol 3-Glucuronide

- 5alpha-Tetrahydrocortisol-3-monoglucuronide

- 11beta,17,21-trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid

Comparison: Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide is unique due to its specific glucuronidation at the 3-O position. This distinguishes it from other similar compounds that may have glucuronidation at different positions or different stereochemistry. Its specific structure and formation pathway make it a valuable compound for studying cortisol metabolism and its related physiological effects .

Activité Biologique

Allo-3alpha-tetrahydro cortisol 3-O-beta-D-glucuronide is a glucuronidated metabolite of allo-3α-tetrahydrocortisol, a steroid hormone derived from cortisol. This compound plays a significant role in the metabolism of glucocorticoids and has garnered interest due to its potential biological activities, particularly in the context of steroid metabolism and its implications for various physiological processes.

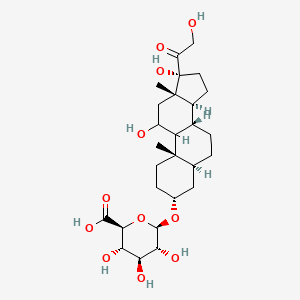

Structure and Synthesis

This compound is synthesized through the conjugation of allo-3α-tetrahydrocortisol with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs). This modification enhances the compound's solubility and facilitates its excretion from the body. The structure can be represented as follows:

1. Metabolic Pathways

The biological activity of this compound is closely linked to its metabolic pathways. It is primarily formed in the liver and intestines, where it undergoes conjugation with glucuronic acid. This process is crucial for detoxifying and eliminating steroids from the body. Studies have shown that the activity of UGTs varies among individuals, impacting the levels of glucuronidated metabolites in circulation .

2. Pharmacological Implications

Research indicates that glucuronidation may modulate the pharmacological effects of glucocorticoids. For instance, this compound exhibits reduced biological activity compared to its parent compound, which may influence therapeutic outcomes in conditions like inflammation and autoimmune diseases .

3. Case Studies

Several case studies have examined the role of this metabolite in clinical settings:

- Case Study 1 : A study involving patients with adrenal insufficiency demonstrated altered levels of this compound compared to healthy controls, suggesting its potential as a biomarker for adrenal function .

- Case Study 2 : In patients undergoing hormone replacement therapy, fluctuations in this metabolite were correlated with changes in systemic inflammation markers, indicating its role in modulating inflammatory responses .

Table 1: Biological Activities and Effects

| Activity/Effect | Description |

|---|---|

| Anti-inflammatory | Modulates immune responses; potential therapeutic target in inflammatory diseases. |

| Metabolic Regulation | Influences glucose metabolism and lipid profiles through glucocorticoid signaling pathways. |

| Biomarker Potential | Levels correlate with adrenal function and stress response; potential use in diagnostics. |

Table 2: Comparative Metabolism

| Compound | Metabolite Type | Key Enzyme Involved |

|---|---|---|

| Allo-3α-tetrahydrocortisol | Glucuronide | UDP-glucuronosyltransferase (UGT) |

| Cortisol | Sulfate/Glucuronide | SULT/UGT |

| Dihydrocortisol | Glucuronide | UGT |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINUFSVVJAFHD-SHHSTTTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746971 | |

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30954-21-3 | |

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.